molecular formula C11H6BrClFN B1522420 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine CAS No. 1187163-49-0

5-(4-Bromo-2-fluorophenyl)-2-chloropyridine

Cat. No. B1522420
CAS RN: 1187163-49-0
M. Wt: 286.53 g/mol
InChI Key: MTBYKOVETRKCDG-UHFFFAOYSA-N
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Description

“5-(4-Bromo-2-fluorophenyl)-2-chloropyridine” is a chemical compound. Based on its name, it likely contains a pyridine ring with a chlorine atom at the 2-position and a phenyl ring at the 5-position. The phenyl ring is further substituted with bromine and fluorine atoms .


Synthesis Analysis

While specific synthesis methods for “5-(4-Bromo-2-fluorophenyl)-2-chloropyridine” were not found, related compounds have been synthesized using various methods. For example, 4-Bromo-2-fluorobiphenyl has been synthesized by Suzuki Coupling Reaction with Pd (PPh_3) _4 Catalysis .


Molecular Structure Analysis

The molecular structure of “5-(4-Bromo-2-fluorophenyl)-2-chloropyridine” would likely involve a pyridine ring attached to a phenyl ring. The phenyl ring would have bromine and fluorine substituents, and the pyridine ring would have a chlorine substituent .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Synthesis of Pyridine Derivatives : One study focused on the synthesis of pyridine derivatives via a halogen dance reaction, demonstrating the compound's utility as a halogen-rich intermediate for constructing pentasubstituted pyridines with desired functionalities for further chemical manipulations (Wu et al., 2022).
  • Silyl-Mediated Halogen/Halogen Displacement : Another research highlighted silyl-mediated halogen/halogen displacement in pyridines, showcasing the transformation of chloropyridine to bromopyridine, which underscores the role of such compounds in facilitating halogen exchange reactions (Schlosser & Cottet, 2002).

Medicinal Chemistry and Biological Applications

  • Antitubercular Activity : Fluorinated pyrimidines, resembling the structural motif of 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine, were synthesized and evaluated for their antitubercular activity against various Mycobacterium species, showcasing the potential of such compounds in developing new antimicrobial agents (Verbitskiy et al., 2016).
  • Cytotoxic and Enzyme Inhibition Properties : New azafluorenones, which share structural similarities with the compound , were studied for their cytotoxic and anticancer properties, along with inhibitory effects on carbonic anhydrase enzymes, highlighting the compound's potential application in cancer therapy and enzyme inhibition research (Tuğrak et al., 2018).

Material Science and Photophysical Studies

  • Fluorescence Lifetime Imaging in Biological Systems : A molecular rotor, structurally related to the compound, was used to measure the local microviscosity in live cells through fluorescence lifetime imaging, demonstrating the compound's utility in biological imaging and diagnostics (Kuimova et al., 2008).

Mechanism of Action

The mechanism of action of “5-(4-Bromo-2-fluorophenyl)-2-chloropyridine” is not known as it likely depends on its use in a specific context. For instance, Vandetanib, a drug that contains a bromo-fluoro-phenyl group, inhibits various kinases involved in tumour angiogenesis and proliferation .

properties

IUPAC Name

5-(4-bromo-2-fluorophenyl)-2-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClFN/c12-8-2-3-9(10(14)5-8)7-1-4-11(13)15-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBYKOVETRKCDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601263415
Record name 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187163-49-0
Record name 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187163-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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